

Tryptophol-d4: The Gold Standard for Indole Pathway Quantification

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Compound of Interest

Compound Name: Tryptophol-d4

Cat. No.: B13409437

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Technical Guide & Application Protocol

Executive Summary

Tryptophol-d4 (Indole-3-ethanol-d4) is the stable isotope-labeled analog of Tryptophol, a bioactive metabolite formed during the catabolism of tryptophan via the Ehrlich pathway. It serves as the definitive Internal Standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.

By incorporating four deuterium atoms on the ethyl side chain, **Tryptophol-d4** exhibits a +4 Da mass shift relative to the native analyte. This shift is sufficient to eliminate isotopic overlap (cross-talk) while maintaining chromatographic behavior nearly identical to the non-deuterated target, ensuring precise correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

Structural Specifications

Unlike ring-deuterated analogs which may undergo hydrogen-deuterium exchange (HDX) under acidic conditions,

-d4-Tryptophol carries its isotopic labels on the ethyl side chain. This position offers superior metabolic and chemical stability.

Property	Specification
Chemical Name	2-(1H-Indol-3-yl)ethan-1-ol-1,1,2,2-d4
Common Name	Tryptophol-d4
CAS Number	75238-45-8
Molecular Formula	C
	H
	D
	NO
Molecular Weight	165.23 g/mol (vs. 161.20 native)
Isotopic Purity	99 atom % D
Chemical Purity	98%
Solubility	Soluble in Methanol, DMSO, Acetonitrile, Ethyl Acetate
Appearance	Off-white to pale yellow solid

Structural Diagram

The deuterium atoms are located at the C

and C

positions of the ethanol side chain, preventing back-exchange with protic solvents.

(Note: In the diagram below, D represents Deuterium) Indole-C3 — CD₂ — CD₂ — OH

Synthesis & Production Logic

Biosynthetic Context (The Ehrlich Pathway)

To understand the utility of **Tryptophol-d4**, one must understand the origin of the native analyte. Tryptophol is produced from Tryptophan via the Ehrlich pathway, primarily in yeast (*S. cerevisiae*) and during trypanosomal infections (*T. brucei*, Sleeping Sickness).

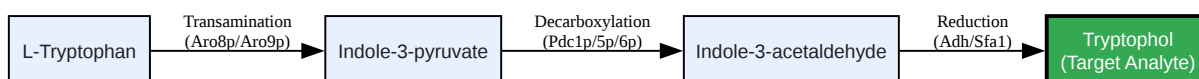


Figure 1: The Ehrlich Pathway for Tryptophol Biosynthesis

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Chemical Synthesis of Tryptophol-d4

Commercial production typically avoids biological routes to ensure high isotopic enrichment. Two primary synthetic strategies are employed:

- LiAlD

Reduction: The most robust method involves the reduction of Indole-3-glyoxylyl chloride (or methyl indole-3-glyoxylate) using Lithium Aluminum Deuteride (LiAlD

).

- Mechanism: The glyoxylyl carbonyls (-CO-CO-) are fully reduced to saturated methylenes (-CD

-CD

-), introducing four deuterium atoms in a single step.

- Advantage:[1][2] Yields high isotopic purity (>99%) as the source of deuterium is the highly enriched reducing agent.

- Deuterated Ethylene Oxide Alkylation: Reaction of indole with Ethylene Oxide-d4 in the presence of a Lewis acid.

- Advantage:[1][2] Direct installation of the side chain.

Technical Application: LC-MS/MS Quantification

Why Tryptophol-d4?

- Co-Elution: **Tryptophol-d4** elutes at virtually the same retention time as native Tryptophol. This means it experiences the exact same matrix suppression or enhancement effects at the electrospray source.
- Mass Resolution: The +4 Da shift moves the IS signal beyond the natural isotopic envelope of the analyte (M+1, M+2), preventing interference.
- Carrier Effect: In trace analysis, the IS can act as a "carrier," blocking active sites on glassware and the column, improving recovery of the analyte.

Experimental Protocol: Serum Extraction & Analysis

Objective: Quantification of Tryptophol in human serum using **Tryptophol-d4** as the Internal Standard.

Reagents

- Stock Solution: 1 mg/mL **Tryptophol-d4** in Methanol (Store at -20°C).
- Working IS Solution: 100 ng/mL in Acetonitrile.
- Mobile Phase A: 0.1% Formic Acid in Water.[3]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

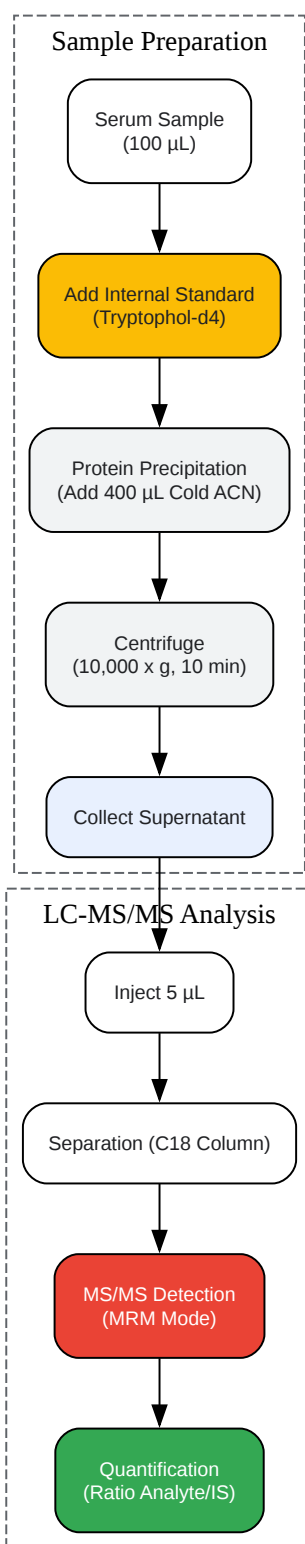


Figure 2: LC-MS/MS Bioanalytical Workflow

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Mass Spectrometry Parameters (MRM)

Tryptophol ionizes well in Positive Electrospray Ionization (ESI+) mode. The dehydration pathway is the dominant fragmentation.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Type
Tryptophol (Native)	162.1 [M+H]	144.1 [M+H - H O]	15	Quantifier
162.1 [M+H]	130.1 [Indole-CH]	25	Qualifier	
Tryptophol-d4 (IS)	166.1 [M+H]	148.1 [M+H - H O]	15	Quantifier

Note on d4 Fragmentation: The loss of water (-18 Da) from the d4 precursor (166) yields 148. If the hydroxyl proton exchanges with D in the source or if elimination involves a deuterium (HDO loss, -19 Da), a transition of 166 -> 147 may be observed. Always optimize transitions by direct infusion.

Safety & Handling

- Storage: Store solid **Tryptophol-d4** at -20°C under desiccant. Solutions in methanol are stable for up to 6 months at -80°C.
- Light Sensitivity: Indoles are light-sensitive. Use amber vials for all storage and preparation steps to prevent photo-oxidation to quinones.
- Hazards: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

References

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